2-Amino-6-methoxybenzonitrile
Overview
Description
2-Amino-6-methoxybenzonitrile is a chemical compound with the CAS Number: 1591-37-3 and a molecular weight of 148.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Amino-6-methoxybenzonitrile is represented by the linear formula C8H8N2O . The InChI Code for this compound is 1S/C8H8N2O/c1-11-8-4-2-3-7 (10)6 (8)5-9/h2-4H,10H2,Scientific Research Applications
Chemical Synthesis
“2-Amino-6-methoxybenzonitrile” is a chemical compound with the molecular formula C8H8N2O . It is used as a reactant in various chemical synthesis processes .
Suzuki Cross Coupling Reactions
This compound plays a significant role in Suzuki cross coupling reactions . These reactions are a type of palladium-catalyzed cross coupling reactions, which are widely used in organic chemistry to synthesize various organic compounds .
Synthesis of Benzothiazoles
“2-Amino-6-methoxybenzonitrile” is used in the efficient synthesis of 2-Amino-6-Arylbenzothiazoles . Benzothiazoles are heterocyclic compounds with numerous biological activities .
Urease Enzyme Inhibition
The products of the synthesis of 2-Amino-6-Arylbenzothiazoles have shown potent urease enzyme inhibition . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be beneficial in the treatment of certain medical conditions .
Nitric Oxide Scavenging Activities
The synthesized products also exhibit nitric oxide scavenging activities . This means they can neutralize nitric oxide, a free radical that plays a role in various physiological and pathological processes .
Pharmaceutical and Biological Importance
Benzothiazole derivatives, which can be synthesized using “2-Amino-6-methoxybenzonitrile”, have attracted great interest due to their pharmaceutical and biological importance . They exhibit various biological activities such as anti-inflammatory, analgesics, antitumor, antibacterial, antihistamines, schistosomicidal, and antivirus properties .
properties
IUPAC Name |
2-amino-6-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVLXRZXEOPYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507800 | |
Record name | 2-Amino-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methoxybenzonitrile | |
CAS RN |
1591-37-3 | |
Record name | 2-Amino-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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